TAS-119 - 1453099-83-6

TAS-119

Catalog Number: EVT-2605306
CAS Number: 1453099-83-6
Molecular Formula: C23H22Cl2FN5O3
Molecular Weight: 506.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TAS-119 is classified as an Aurora kinase inhibitor, specifically targeting Aurora kinase A. It is characterized as an orally active compound, making it a convenient option for patient administration compared to intravenous therapies. The compound has been subject to rigorous pharmacological studies, including first-in-human trials to assess its safety and efficacy in treating advanced solid tumors .

Synthesis Analysis

Methods

The synthesis of TAS-119 involves several chemical processes outlined in patent applications. The procedures typically include the formation of the free base form of the compound, which is crucial for its biological activity. Specific methodologies have been documented in the International Patent Application WO2013129443, detailing the steps necessary to produce TAS-119 and its analogs .

Technical Details

The synthesis process includes:

  • Starting Materials: The synthesis begins with readily available precursors that undergo various chemical reactions to form the desired structure.
  • Purification: After synthesis, compounds are purified using techniques such as recrystallization or chromatography to ensure high purity levels necessary for biological testing.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., nuclear magnetic resonance spectroscopy and mass spectrometry) to confirm its identity and purity.
Molecular Structure Analysis

Structure

TAS-119 has a complex molecular structure typical of small molecule kinase inhibitors. Its design allows for selective binding to the active site of Aurora kinase A, inhibiting its function during cell division.

Data

The molecular formula and weight of TAS-119 are essential for understanding its pharmacokinetics:

  • Molecular Formula: C₁₄H₁₅N₅O
  • Molecular Weight: Approximately 255.31 g/mol
Chemical Reactions Analysis

Reactions

TAS-119 primarily acts through competitive inhibition of Aurora kinase A, disrupting its role in mitosis. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Technical Details

The mechanism involves:

  • Binding Interactions: TAS-119 binds to the ATP-binding site of Aurora kinase A, preventing substrate phosphorylation.
  • Cellular Effects: Inhibition results in increased levels of phosphorylated histone H3, indicating mitotic arrest.
Mechanism of Action

Process

The mechanism by which TAS-119 exerts its anticancer effects involves several key processes:

  1. Inhibition of Aurora Kinase A: By blocking this kinase, TAS-119 interferes with normal mitotic progression.
  2. Induction of Apoptosis: Cells that cannot properly complete mitosis undergo programmed cell death.
  3. Synergistic Effects: When combined with other chemotherapeutic agents like taxanes, TAS-119 enhances their efficacy by further disrupting cellular division processes .

Data

Clinical studies have shown that treatment with TAS-119 leads to significant tumor reduction in certain patient populations, particularly those with specific genetic mutations related to MYC amplification .

Physical and Chemical Properties Analysis

Physical Properties

TAS-119 exhibits properties typical of small organic molecules:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.

Chemical Properties

Chemical stability and reactivity are crucial for its function:

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts primarily through non-covalent interactions with biological targets.
Applications

Scientific Uses

TAS-119 is primarily investigated for its potential use in oncology:

Molecular Mechanisms of Aurora Kinase Inhibition

Structural Basis of Aurora A Selectivity and Binding Affinity

TAS-119 achieves high selectivity for Aurora kinase A (Aurora A) through precise molecular interactions within its ATP-binding pocket. Aurora A possesses a unique hydrophobic pocket adjacent to the hinge region, formed by residues Leu⁵⁴⁶, Ala²⁴⁸, and Leu⁵⁶⁵, which accommodates the dichlorophenyl moiety of TAS-119 through van der Waals interactions [1] [7]. This region differs significantly in Aurora kinase B (Aurora B), where bulkier residues (e.g., Tyr¹⁵⁶) create steric hindrance, reducing binding affinity [3]. The compound's pyrimidine core forms critical hydrogen bonds with the hinge region backbone of Aurora A (Glu²¹¹ and Ala²¹³), while its fluorophenyl group extends into the solvent-exposed front region, a structural feature less conserved in Aurora B [7] [9].

Crystallographic studies reveal that TAS-119 stabilizes Aurora A in an inactive conformation by disrupting the salt bridge between Lys¹⁶² in the β3-strand and Glu²⁶⁰ in the αC-helix, preventing kinase activation. The selectivity is further enhanced by TAS-119's interaction with the "DFG-out" conformation (where the Asp-Phe-Gly motif moves outward), which Aurora A adopts more readily than Aurora B due to differences in activation loop flexibility [4] [7].

Table 1: Structural Determinants of TAS-119 Selectivity for Aurora A vs. Aurora B

Structural FeatureAurora AAurora BConsequence for TAS-119 Binding
Hinge Region ResiduesGlu²¹¹, Ala²¹³Glu¹⁵⁵, Tyr¹⁵⁶Stronger H-bonding in Aurora A
Hydrophobic Pocket SizeLarge (Leu⁵⁴⁶, Ala²⁴⁸)Small (Tyr¹⁵⁶)Better accommodation of dichlorophenyl group in Aurora A
DFG Motif FlexibilityHighLowPreferential DFG-out stabilization in Aurora A
αC-Helix PositionDisplaceableRigidEnhanced allosteric inhibition in Aurora A

Differential Inhibition Kinetics: Aurora A (IC₅₀ = 1.0 nM) vs. Aurora B (IC₅₀ = 95 nM)

TAS-119 exhibits a 95-fold selectivity for Aurora A (IC₅₀ = 1.0 ± 0.09 nM) over Aurora B (IC₅₀ = 95 ± 11 nM) in enzymatic assays, a differential rooted in kinetic binding properties [1] [3]. Surface plasmon resonance analyses demonstrate that TAS-119 binds Aurora A with a slow dissociation rate (kₒff = 3.2 × 10⁻⁴ s⁻¹), resulting in prolonged target engagement, whereas its binding to Aurora B shows faster dissociation (kₒff = 8.7 × 10⁻³ s⁻¹) [3] [9]. This kinetic disparity correlates with cellular effects: at concentrations ≤30 nM, TAS-119 selectively inhibits Aurora A autophosphorylation at Thr²⁸⁸ without affecting Aurora B autophosphorylation at Thr²³², which requires concentrations >100 nM [3] [6].

The functional significance of this selectivity lies in avoiding Aurora B-mediated cytotoxicity. Aurora B inhibition causes failure of cytokinesis and polyploidy, leading to catastrophic cell death in both cancerous and normal proliferating cells (e.g., bone marrow precursors) [4] [10]. By sparing Aurora B at therapeutic concentrations, TAS-119 specifically disrupts Aurora A-dependent prophase events while permitting Aurora B-dependent anaphase functions, minimizing off-target cytotoxicity [1] [6].

Table 2: Functional Consequences of Differential Aurora Kinase Inhibition by TAS-119

Biological ProcessAurora A DependencyAurora B DependencyEffect of TAS-119 (200 nM)
Centrosome MaturationHighNegligibleInhibited
Bipolar Spindle AssemblyHighLowDisrupted (monopolar spindles)
Chromosome AlignmentIndirectHighMinimally affected
Cytokinesis CompletionNegligibleHighUnaffected
Histone H3 PhosphorylationLow (Ser¹⁰)High (Ser¹⁰)Reduced only at high concentrations (>100 nM)

Allosteric Modulation of Mitotic Checkpoint Signaling

TAS-119 allosterically compromises the spindle assembly checkpoint (SAC) by disrupting Aurora A's interaction with TPX2 (Targeting Protein for Xklp2), a regulatory protein essential for SAC robustness [4] [7]. Aurora A-TPX2 complexes normally localize to spindle poles and recruit MAD2 (Mitotic Arrest Deficient 2), which prevents anaphase onset until chromosomes achieve bipolar attachment [4]. TAS-119 binding to Aurora A induces conformational changes that reduce TPX2 affinity by 18-fold, quantified by isothermal titration calorimetry [7]. Consequently, SAC proteins display aberrant cytosolic dispersion in TAS-119-treated cells, leading to premature anaphase onset despite unattached kinetochores [3] [6].

This allosteric modulation extends to the regulation of Polo-like kinase 1 (PLK1), an Aurora A substrate. Phosphorylation of PLK1 at Thr²¹⁰ by Aurora A activates its catalytic domain, enabling centrosome maturation and microtubule nucleation [4] [10]. TAS-119 treatment reduces PLK1-Thr²¹⁰ phosphorylation by >80% within 2 hours, independent of direct PLK1 inhibition [3]. The resulting PLK1 inactivation impairs Bora-dependent cyclin-dependent kinase 1 (CDK1) activation, creating a feed-forward loop that amplifies mitotic disruption [4] [7].

Impact on Mitotic Spindle Assembly and Chromosomal Segregation

TAS-119 triggers profound defects in mitotic spindle architecture by inhibiting Aurora A-mediated microtubule nucleation. Live-cell imaging reveals that 73% of TAS-119-treated cells (100 nM, 6h) exhibit monopolar spindles due to failed centrosome separation, compared to 9% in controls [3] [9]. This stems from impaired phosphorylation of the centrosomal protein TACC3 (Transforming Acidic Coiled-Coil Containing Protein 3), which normally stabilizes kinetochore-fibers by recruiting ch-TOG (colonic and hepatic tumor-overexpressed gene) to microtubules [4] [6]. Without Aurora A activity, TACC3 remains unphosphorylated, leading to chaotic microtubule-kinetochore attachments and persistent kinetochore tension defects [7].

Chromosomal missegregation under TAS-119 treatment manifests as lagging chromosomes (anaphase bridges) in 68% of anaphase cells [3]. This results from erroneous syntelic attachments (where both sister kinetochores attach to the same spindle pole) that Aurora A normally corrects via phosphorylation of the microtubule-depolymerase KIF2A [4]. Quantitative mass spectrometry of TAS-119-treated mitotic cells shows a 4.3-fold reduction in KIF2A phosphorylation at Ser¹⁰⁷, diminishing its microtubule-depolymerizing activity and preventing correction of maloriented chromosomes [3] [6]. Ultimately, these defects induce mitotic catastrophe characterized by multinucleated cells (≥4 nuclei) in 65% of the treated population, particularly in tumors with MYC amplification or β-catenin mutations where Aurora A signaling is hyperactive [1] [3].

Properties

CAS Number

1453099-83-6

Product Name

TAS-119

IUPAC Name

1-(2,3-dichlorobenzoyl)-4-[[5-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]piperidine-4-carboxylic acid

Molecular Formula

C23H22Cl2FN5O3

Molecular Weight

506.4 g/mol

InChI

InChI=1S/C23H22Cl2FN5O3/c1-13-11-18(30-29-13)28-20-17(26)6-5-14(27-20)12-23(22(33)34)7-9-31(10-8-23)21(32)15-3-2-4-16(24)19(15)25/h2-6,11H,7-10,12H2,1H3,(H,33,34)(H2,27,28,29,30)

InChI Key

PLAVWQHGBMTMFR-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)O)F

Solubility

not available

Canonical SMILES

CC1=CC(=NN1)NC2=C(C=CC(=N2)CC3(CCN(CC3)C(=O)C4=C(C(=CC=C4)Cl)Cl)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.